REACTION_CXSMILES
|
[Li+].[BH4-].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH3:17])[C:12](OCC)=[O:13])=[CH:7][C:6]=1[O:18][CH3:19])#[N:4].O>C1COCC1>[OH:13][CH2:12][CH:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]#[N:4])=[C:6]([O:18][CH3:19])[CH:7]=1)[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)C(C(=O)OCC)C)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with dichloromethane (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc-Hexanes (7:3→1:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)C1=CC(=C(C#N)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |